Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-7-methylcarbamoyloxy-, iodide
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Overview
Description
1,1-DIMETHYL-8-[(METHYLCARBAMOYL)OXY]-1,2,3,4-TETRAHYDROQUINOLINIUM IODIDE is a chemical compound with the molecular formula C13H19IN2O2 It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL-8-[(METHYLCARBAMOYL)OXY]-1,2,3,4-TETRAHYDROQUINOLINIUM IODIDE typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methyl isocyanate and subsequent quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-DIMETHYL-8-[(METHYLCARBAMOYL)OXY]-1,2,3,4-TETRAHYDROQUINOLINIUM IODIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tertiary amines.
Scientific Research Applications
1,1-DIMETHYL-8-[(METHYLCARBAMOYL)OXY]-1,2,3,4-TETRAHYDROQUINOLINIUM IODIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving neurotransmitter systems due to its quaternary ammonium structure.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL-8-[(METHYLCARBAMOYL)OXY]-1,2,3,4-TETRAHYDROQUINOLINIUM IODIDE involves its interaction with molecular targets such as receptors or enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or other biomolecules, potentially modulating their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-8-[(methylcarbamoyl)oxy]-1,2,3,4-tetrahydroquinoline
- 1,1-Dimethyl-8-[(methylcarbamoyl)oxy]-1,2,3,4-tetrahydroquinolinium bromide
Uniqueness
1,1-DIMETHYL-8-[(METHYLCARBAMOYL)OXY]-1,2,3,4-TETRAHYDROQUINOLINIUM IODIDE is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different counterions.
Properties
CAS No. |
63680-79-5 |
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Molecular Formula |
C13H19IN2O2 |
Molecular Weight |
362.21 g/mol |
IUPAC Name |
(1,1-dimethyl-3,4-dihydro-2H-quinolin-1-ium-8-yl) N-methylcarbamate;iodide |
InChI |
InChI=1S/C13H18N2O2.HI/c1-14-13(16)17-11-8-4-6-10-7-5-9-15(2,3)12(10)11;/h4,6,8H,5,7,9H2,1-3H3;1H |
InChI Key |
WRNHQUCICLDKNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1[N+](CCC2)(C)C.[I-] |
Origin of Product |
United States |
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